N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is derived from its constituent functional groups:
- Parent chain : Thiophene-2-carboxamide (a thiophene ring with a carboxamide group at position 2).
- Substituent : A phenylethyl group attached to the carboxamide nitrogen, modified with an amino group linked to a 4-chlorophenyl ring and a ketone at the β-position.
This nomenclature adheres to IUPAC priority rules, where the thiophene ring forms the base structure, and substituents are ordered by complexity and position.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₁₅ClN₂O₂S was calculated based on the compound’s structure:
- Thiophene-2-carboxamide : C₅H₄NOS.
- Phenylethyl group : C₈H₇.
- 4-Chlorophenylamino and ketone : C₆H₄ClNO.
The molecular weight is 370.86 g/mol , computed as:
$$
(12 \times 19) + (1 \times 15) + (35.45 \times 1) + (14 \times 2) + (16 \times 2) + (32.07 \times 1) = 370.86 \, \text{g/mol}.
$$
This aligns with values reported for structurally similar carboxamide derivatives.
Spectroscopic Profiling
While experimental spectroscopic data for this specific compound is scarce, predictions can be made using analogous thiophene-carboxamides and chlorophenyl derivatives:
Infrared (IR) Spectroscopy :
- Amide C=O stretch : ~1650–1680 cm⁻¹.
- Thiophene C-S/C=C stretches : ~600–800 cm⁻¹ and ~1500–1600 cm⁻¹.
- Aromatic C-Cl stretch : ~750 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Thiophene protons: δ 7.2–7.8 ppm (multiplet).
- Amide NH: δ 8.0–8.5 ppm (broad singlet).
- 4-Chlorophenyl aromatic protons: δ 7.3–7.5 ppm (doublet).
- ¹³C NMR :
- Carbonyl (C=O): δ ~165–170 ppm.
- Thiophene carbons: δ 125–140 ppm.
Mass Spectrometry (MS) :
X-ray Crystallography and Conformational Analysis
No crystallographic data exists for this compound. However, conformational analysis of related structures (e.g., 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide) reveals planar thiophene rings and staggered orientations of substituents to minimize steric hindrance. Computational models predict a dihedral angle of ~120° between the thiophene and phenyl groups, stabilizing the molecule through intramolecular hydrogen bonding between the amide NH and ketone oxygen.
Computational Chemistry Predictions
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 5.8 Debye |
| Molecular Electrostatic Potential (MEP) | High electron density at amide oxygen and thiophene sulfur. |
The HOMO is localized on the thiophene ring and chlorophenyl group, suggesting nucleophilic reactivity, while the LUMO resides on the ketone and amide carbonyl, indicating electrophilic susceptibility.
Properties
Molecular Formula |
C19H15ClN2O2S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
BVLRTXNEYYYDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with a thiophene-2-carboxylic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compounds (11, 12, 13, 15)
- Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide Substituents: 2-Chlorophenylamino, cyano, methoxyphenyl. Yield: 66% . Melting Point: 156–158°C . Key Features: The methoxy group enhances solubility, while the cyano group may influence electronic properties.
- Compound 15: 4-Acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide Substituents: Hydrazinocarbonyl, acetamido. Yield: 84% . Melting Point: >300°C . Key Features: High thermal stability, likely due to strong hydrogen bonding from hydrazine groups.
Compounds (54–59)
- Compound 58: N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide Substituents: 4-Chlorophenyl, piperidinyloxy. Yield: 55% . Melting Point: 240–242°C .
: N-(2-Nitrophenyl)thiophene-2-carboxamide
- Substituents : 2-Nitrophenyl.
- Melting Point : 124°C (397 K) .
- Key Features : Nitro groups reduce electron density, affecting reactivity and intermolecular interactions. Dihedral angles between aromatic rings (8.5–13.5°) suggest conformational flexibility .
: N-(4-Chlorophenyl)thiophene-2-carboxamide
- Substituents : 4-Chlorophenyl.
- Molecular Weight : 237.705 g/mol .
- logP : 4.04 .
- Key Features : Simpler structure lacking the 2-oxoethyl group; moderate lipophilicity suggests membrane permeability.
Comparative Analysis of Properties
Key Observations:
Synthetic Efficiency :
- Compound 15 () achieved the highest yield (84%), likely due to favorable reaction conditions (microwave-assisted synthesis) .
- Piperidine-containing analogs () showed variable yields (16–79%), influenced by steric hindrance .
Thermal Stability: Compound 15’s exceptionally high melting point (>300°C) correlates with hydrogen-bonding capacity from hydrazinocarbonyl groups . Piperidinyloxy substituents (Compound 58) also contribute to high melting points (240–242°C) via improved crystal packing .
Electronic and Steric Effects :
- Nitro groups () introduce electron-withdrawing effects, altering reactivity compared to chloro substituents .
- Methoxy groups () may enhance solubility but reduce logP compared to chloro analogs.
Lipophilicity :
- ’s logP (4.04) suggests moderate lipophilicity, balancing solubility and membrane permeability. The target compound’s 2-oxoethyl group may further modulate this property .
Structural and Functional Insights
Biological Activity
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways which can lead to therapeutic effects in conditions like cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and the activation of pro-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest moderate to strong inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In models of inflammation, this compound has been shown to reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases.
Research Findings and Case Studies
A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
